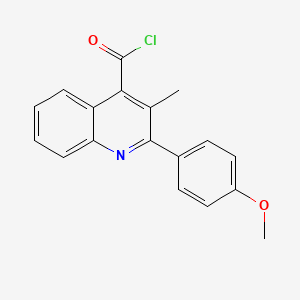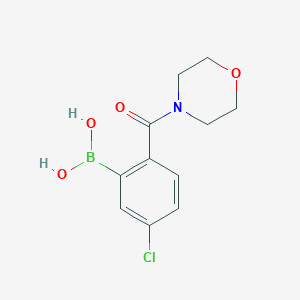
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride (MPQC) is an organic compound that has been studied extensively for its various applications in the scientific research field. It is a white, crystalline solid that is soluble in water and ethanol. MPQC is a useful reagent for a variety of chemical reactions, such as the synthesis of other compounds and the analysis of biological samples. It is also used in the synthesis of pharmaceuticals, as well as in the development of novel materials. In addition, MPQC has been studied for its potential use in biochemistry and physiology.
Applications De Recherche Scientifique
Fluorescence Derivatization Reagent
Compounds similar to 2-(4-Methoxyphenyl)-3-methylquinoline-4-carbonyl chloride have been used as fluorescence derivatization reagents for high-performance liquid chromatography (HPLC). For instance, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride shows high sensitivity and selectivity for both primary and secondary alcohols, producing fluorescent esters that can be effectively separated and quantified (Yoshida, Moriyama, & Taniguchi, 1992). This reagent also demonstrated utility in the derivatization of amines, offering a method for their sensitive detection in liquid chromatography (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).
Crystal Structure Investigations
X-ray crystallography studies have employed compounds with methoxyphenyl and quinoline components to understand the structural aspects of potential pharmaceuticals. These investigations contribute to the development of new drugs by elucidating the molecular conformations and interactions critical for biological activity (Olszak, 1998).
Anticancer Research
Derivatives of quinoline with methoxyphenyl groups have been explored for their anticancer properties. For example, compounds have been identified as potent apoptosis inducers and show efficacy in cancer models, highlighting the therapeutic potential of these molecules in oncology (Sirisoma et al., 2009).
Antibacterial Activity
Research on quinoline derivatives, including those with methoxyphenyl substitutions, has revealed significant antibacterial activities. These compounds have been tested against various bacterial strains, demonstrating their potential as leads for the development of new antibacterial agents (Osarumwense, 2022).
Synthetic Chemistry
In synthetic chemistry, the quinoline structure, particularly when modified with methoxyphenyl groups, serves as a versatile intermediate for the synthesis of complex organic molecules. These compounds are crucial for developing new synthetic methods and materials, illustrating the broad applicability of such chemical structures in research and industry (Molina et al., 1993).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-16(18(19)21)14-5-3-4-6-15(14)20-17(11)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXHPXFIPGZQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197249 | |
| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160264-94-7 | |
| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-3-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501197249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)



![2-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionic acid dihydrochloride](/img/structure/B1451225.png)

![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)



![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)